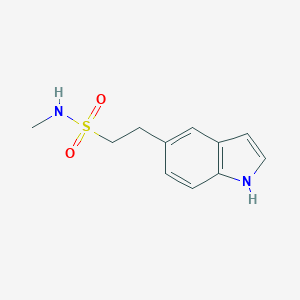

2-(1H-Indol-5-yl)-N-methylethanesulfonamide

Description

Properties

IUPAC Name |

2-(1H-indol-5-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMUBLAPJLGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541746 | |

| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98623-50-8 | |

| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method includes the reaction of 5-bromoindole with N-methylethanesulfonamide under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-5-yl)-N-methylethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

2-(1H-Indol-5-yl)-N-methylethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Naratriptan Hydrochloride

- Structural Additions : Incorporates a 1-methylpiperidin-4-yl group at the indole-3-position, enhancing receptor binding affinity and bioavailability compared to the precursor .

- Synthetic Pathway : Derived from this compound via condensation with N-methyl-4-piperidone under basic conditions .

- Clinical Data : Achieves 63% headache relief at 4 hours post-dosing (Table 4, ), highlighting its therapeutic efficacy over the precursor compound .

Sumatriptan and Analogs

- Key Feature: A dimethylaminoethyl side chain at the indole-3-position (vs. ethylsulfonamide in the target compound). This modification increases 5-HT receptor selectivity .

- Impurities: Related compounds like [3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide (Table 1, ) are monitored for purity, underscoring the complexity of sulfonamide-based drug synthesis .

Compound 51 and 33

Physicochemical Properties

Regulatory and Industrial Relevance

Biological Activity

2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known by its CAS number 98623-50-8, is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C11H14N2O2S

- Molecular Weight : 238.31 g/mol

The indole moiety in its structure is significant for its biological properties, as indole derivatives are known for their diverse pharmacological effects.

This compound exhibits various biological activities, primarily through:

- Antimicrobial Activity : Indole derivatives have been studied for their ability to inhibit the growth of various pathogens. The compound's structure suggests potential interactions with bacterial cell membranes or specific intracellular targets.

- Anticancer Properties : Research indicates that indole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown selective cytotoxicity against cancer cell lines, such as HCT-116, with IC50 values indicating significant potency .

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against Gram-positive bacteria and fungi. |

| Anticancer | Induces cell cycle arrest in cancer cells, particularly in the S and G2/M phases. |

| Neuroprotective | Potential effects on neurotransmitter systems, possibly influencing mood and cognition. |

Case Studies and Research Findings

- Antimicrobial Activity : A study focusing on related indole compounds demonstrated that certain derivatives displayed strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity towards human cells . This suggests that this compound may share similar properties.

- Anticancer Effects : In a recent investigation, derivatives of indole were tested against various cancer cell lines. The results indicated that some compounds caused significant cell death at concentrations as low as 7 µM, showing promise for further development as anticancer agents . The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

- Neuroprotective Effects : Preliminary studies suggest that indole derivatives may influence serotonin receptor pathways, which are crucial for mood regulation. This opens avenues for exploring their use in treating mood disorders or neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, and how can reaction efficiency be optimized?

The compound is synthesized via decarboxylation of 5-{2-[(methylamino)sulfonyl]ethyl}-1H-indole-2-carboxylic acid in sulfolane solvent, yielding this compound as a key intermediate for triptan derivatives like Naratriptan . Optimization involves solvent selection (sulfolane enhances reaction homogeneity), temperature control (typically 100–120°C), and purification via recrystallization. Yield improvements require monitoring carboxyl group activation and avoiding side reactions like over-sulfonation.

Q. What spectroscopic and chromatographic methods are used to confirm the structural identity and purity of this compound?

- 1H-NMR and 13C-NMR : Confirm indole proton signals (δ 7.0–7.5 ppm) and sulfonamide methyl resonance (δ 2.8–3.1 ppm) .

- Mass Spectrometry (MS) : Exact mass (C₁₁H₁₄N₂O₂S) should match the calculated molecular weight of 250.08 g/mol .

- HPLC with UV detection : Monitor purity using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) at 254 nm .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

The compound exhibits limited aqueous solubility (predicted logP ~2.1) but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol) . For cell-based assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Solubility can be enhanced via sulfonamide salt formation (e.g., mesylate or succinate derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Stability studies indicate degradation at high temperatures (>80°C) and acidic/basic conditions (pH <3 or >9), with hydrolysis of the sulfonamide bond as a major pathway . To reconcile conflicting

Q. What advanced strategies are employed to mitigate impurities during large-scale synthesis?

Common impurities include dimeric indole derivatives (e.g., Sumatriptan Succinate Impurity A) and des-methyl byproducts . Mitigation strategies:

- Process Analytical Technology (PAT) : Monitor reaction intermediates in real-time using inline FTIR or Raman spectroscopy.

- Chromatographic purification : Employ preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in water) to isolate the target compound from dimeric species .

Q. How is the compound utilized in designing protein degraders or biochemical probes?

The indole-sulfonamide scaffold serves as a warhead in proteolysis-targeting chimeras (PROTACs) targeting WDR5 or other oncoproteins. For example:

- Functionalize the indole N1 position with linkers (e.g., PEG or alkyl chains) to conjugate E3 ligase ligands.

- Validate target engagement via surface plasmon resonance (SPR) and cellular thermal shift assays (CETSA) .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported pKa and solubility values across studies?

The compound’s predicted pKa (~8.2) and density (1.316 g/cm³) vary due to polymorphic forms or hydration states . Standardize measurements by:

Q. What experimental designs are recommended for studying metabolic stability in vitro?

- Hepatocyte incubations : Use cryopreserved human hepatocytes (1 million cells/mL) in Williams’ Medium E with 10 µM compound.

- LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes and identify metabolites (e.g., N-demethylation or sulfonamide cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.